molecular formula C25H22N2O2 B7692393 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7692393
M. Wt: 382.5 g/mol
InChI Key: XUYSRVDGMTYBRK-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the arsenal of cancer therapeutics.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is its ability to inhibit the growth of a wide range of cancer cell lines. This makes it a potentially valuable tool for cancer research. However, its effectiveness in vivo has not yet been fully established, and further studies are needed to determine its potential as a cancer therapeutic.

Future Directions

There are a number of future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of interest is the development of more potent and selective inhibitors of tubulin polymerization. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. Finally, further studies are needed to determine the effectiveness of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in vivo and to evaluate its potential as a cancer therapeutic.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form the intermediate compound, which is then reacted with m-toluidine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-7-6-10-22(13-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-12-11-18(2)14-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYSRVDGMTYBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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